molecular formula C21H18BrN3O4 B11580188 Ethyl 5-(4-bromophenyl)-1-(4-methylphenyl)-4,6-dioxo-1,3a,4,5,6,6a-hexahydropyrrolo[3,4-c]pyrazole-3-carboxylate

Ethyl 5-(4-bromophenyl)-1-(4-methylphenyl)-4,6-dioxo-1,3a,4,5,6,6a-hexahydropyrrolo[3,4-c]pyrazole-3-carboxylate

Cat. No.: B11580188
M. Wt: 456.3 g/mol
InChI Key: BSFVOERALJXLNR-UHFFFAOYSA-N
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Description

Ethyl 5-(4-bromophenyl)-1-(4-methylphenyl)-4,6-dioxo-1,3a,4,5,6,6a-hexahydropyrrolo[3,4-c]pyrazole-3-carboxylate is a complex organic compound with a unique structure It is characterized by the presence of bromophenyl and methylphenyl groups, along with a hexahydropyrrolo[3,4-c]pyrazole core

Preparation Methods

The synthesis of Ethyl 5-(4-bromophenyl)-1-(4-methylphenyl)-4,6-dioxo-1,3a,4,5,6,6a-hexahydropyrrolo[3,4-c]pyrazole-3-carboxylate involves multiple steps. The synthetic route typically starts with the preparation of the bromophenyl and methylphenyl precursors. These precursors are then subjected to a series of reactions, including condensation, cyclization, and esterification, to form the final product. The reaction conditions often involve the use of catalysts, solvents, and specific temperature and pressure settings to ensure the desired yield and purity of the compound.

Chemical Reactions Analysis

Ethyl 5-(4-bromophenyl)-1-(4-methylphenyl)-4,6-dioxo-1,3a,4,5,6,6a-hexahydropyrrolo[3,4-c]pyrazole-3-carboxylate undergoes various types of chemical reactions, including:

    Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents such as potassium permanganate or hydrogen peroxide.

    Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, typically using reducing agents like lithium aluminum hydride or sodium borohydride.

    Substitution: This reaction involves the replacement of one functional group with another, often using reagents such as halogens or nucleophiles.

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may lead to the formation of carboxylic acids, while reduction may yield alcohols or amines.

Scientific Research Applications

Ethyl 5-(4-bromophenyl)-1-(4-methylphenyl)-4,6-dioxo-1,3a,4,5,6,6a-hexahydropyrrolo[3,4-c]pyrazole-3-carboxylate has several scientific research applications:

    Chemistry: It is used as a building block in the synthesis of more complex molecules and as a reagent in various organic reactions.

    Biology: The compound is studied for its potential biological activities, including antimicrobial, antiviral, and anticancer properties.

    Medicine: Researchers are investigating its potential as a therapeutic agent for various diseases, including cancer and infectious diseases.

    Industry: It is used in the development of new materials and as a precursor for the synthesis of specialty chemicals.

Mechanism of Action

The mechanism of action of Ethyl 5-(4-bromophenyl)-1-(4-methylphenyl)-4,6-dioxo-1,3a,4,5,6,6a-hexahydropyrrolo[3,4-c]pyrazole-3-carboxylate involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. The exact molecular targets and pathways involved depend on the specific biological or chemical context in which the compound is used.

Comparison with Similar Compounds

Ethyl 5-(4-bromophenyl)-1-(4-methylphenyl)-4,6-dioxo-1,3a,4,5,6,6a-hexahydropyrrolo[3,4-c]pyrazole-3-carboxylate can be compared with other similar compounds, such as:

    Ethyl 3-(4-bromophenyl)propionate: This compound has a simpler structure and is used in different chemical reactions and applications.

    Ethyl 2-(4-bromophenyl)acetate: Another related compound with distinct chemical properties and uses.

The uniqueness of this compound lies in its complex structure and the specific combination of functional groups, which confer unique chemical and biological properties.

Properties

Molecular Formula

C21H18BrN3O4

Molecular Weight

456.3 g/mol

IUPAC Name

ethyl 5-(4-bromophenyl)-1-(4-methylphenyl)-4,6-dioxo-3a,6a-dihydropyrrolo[3,4-c]pyrazole-3-carboxylate

InChI

InChI=1S/C21H18BrN3O4/c1-3-29-21(28)17-16-18(25(23-17)15-8-4-12(2)5-9-15)20(27)24(19(16)26)14-10-6-13(22)7-11-14/h4-11,16,18H,3H2,1-2H3

InChI Key

BSFVOERALJXLNR-UHFFFAOYSA-N

Canonical SMILES

CCOC(=O)C1=NN(C2C1C(=O)N(C2=O)C3=CC=C(C=C3)Br)C4=CC=C(C=C4)C

Origin of Product

United States

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